molecular formula C15H24O3 B1255653 Punctaporonin E CAS No. 65522-91-0

Punctaporonin E

Cat. No.: B1255653
CAS No.: 65522-91-0
M. Wt: 252.35 g/mol
InChI Key: FELGSSRBVNYFNO-MFHWUAJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Punctaporonin E is a caryophyllene-based sesquiterpenoid isolated from fungal species, including Poronia punctata . As part of the punctaporonin family, it shares a characteristic and structurally unique bicyclic skeleton related to caryophyllene . Sesquiterpenoids of this class are of significant interest in natural product research for their diverse biological activities, which have been found to include antihyperlipidemic, cytotoxic, and antimicrobial effects in related analogues . For instance, punctaporonin K, a closely related compound, was reported to exhibit potent effects in reducing intracellular triglycerides and total cholesterol, suggesting potential for research into metabolic disorders . Researchers can utilize this compound as a standard for the identification and characterization of novel natural products from fungal and marine sources. It also serves as a key chemical intermediate for the semi-synthesis of new derivatives to explore structure-activity relationships. The specific biological properties and precise mechanism of action for this compound are areas awaiting further investigation, making it a valuable compound for pioneering new research pathways in pharmacology and bioorganic chemistry. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65522-91-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2aS,4aR,7R,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol

InChI

InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11-,13+,14+,15+/m1/s1

InChI Key

FELGSSRBVNYFNO-MFHWUAJNSA-N

SMILES

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C

Isomeric SMILES

C[C@]12CC[C@@]3([C@@H]([C@]1([C@@H](C=C2)O)CO)CC3(C)C)O

Canonical SMILES

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C

Synonyms

M 171950
M171950
punctaporonin E

Origin of Product

United States

Occurrence and Mycological Origins of Punctaporonin E

Fungal Bioprospecting and Isolation Methodologies

The discovery and isolation of Punctaporonin E involve the targeted search for bioactive compounds from fungal sources, followed by specific laboratory techniques to extract and purify the compound.

Pestalotiopsis Species as Producers (e.g., Pestalotiopsis disseminata)

Fungi belonging to the genus Pestalotiopsis are known producers of punctaporonin analogues, including 6-hydroxythis compound, a related compound to this compound. researchgate.net Pestalotiopsis disseminata is one such species from which these compounds have been isolated. researchgate.netuiowa.edu These fungi have been found in various habitats, including as endophytes in plants and as fungicolous isolates (growing on other fungi). researchgate.netuiowa.eduasianjournalofmycology.orgfrontiersin.org

Cytospora Species as Producers

Cytospora species have also been identified as sources of punctaporonins. nih.govresearchgate.netresearchgate.netd-nb.info Studies on Cytospora sp. isolated from soil samples have led to the isolation of several punctaporonin analogues, including 6-hydroxythis compound. nih.govresearchgate.net

Poronia punctata as a Source

Poronia punctata, a fungus often found on dung, is another documented source of this compound. researchgate.netrsc.orgmdpi.comresearchgate.net This fungus produces several punctaporonins, including Punctaporonins A, D, E, and F, which are described as isomeric allylic alcohols with a tricyclic carbon skeleton. researchgate.netrsc.org

Sponge-Associated Fungi (e.g., Hansfordia sinuosae)

Marine environments have also yielded fungal producers of punctaporonins. The sponge-associated fungus Hansfordia sinuosae has been shown to produce caryophyllene-based sesquiterpenoids, including punctaporonin analogues. mdpi.comnih.govmdpi.comresearchgate.net Isolation efforts from the fermentation broth of Hansfordia sinuosae have led to the discovery of several new punctaporonins, highlighting marine fungi as a source of these compounds. mdpi.comnih.govresearchgate.net

Here is a table summarizing some of the fungal sources of this compound and related compounds:

Fungal Species/GenusSource HabitatRelated Punctaporonins Isolated
Pestalotiopsis sp.Fungicolous, Endophytic6-hydroxythis compound, Pestaloporonins A-C
Pestalotiopsis disseminataFungicolous6-hydroxythis compound
Cytospora sp.Soil6-hydroxythis compound, Punctaporonins N-S
Poronia punctataDungPunctaporonins A, D, E, F, B, C, G
Hansfordia sinuosaeSponge-associated (Marine)Punctaporonins H-M, Punctaporonin B, Humulane
Chaetomium globosumEndophyticPunctaporonins T, U, A, B, C

Culture Conditions and Fermentation Strategies for this compound Production

The production of this compound and related compounds by fungi is typically achieved through fermentation. Culture conditions play a crucial role in the yield and diversity of metabolites produced. While specific optimized conditions for this compound production can vary depending on the fungal strain, general principles of fungal fermentation apply. bayzoltan.hunih.govprocess-insights.com

Fungal strains are commonly cultured on solid or liquid media. For example, Cytospora sp. has been fermented on rice medium. nih.govresearchgate.net Incubation temperature is a critical parameter, with studies showing that altering the temperature can influence the metabolic profile of the fungus, leading to the production of different punctaporonin analogues. nih.govresearchgate.net For instance, a Cytospora sp. strain fermented on rice medium at 25°C initially yielded certain compounds, while refermentation at 15°C revealed the presence of additional components, including 6-hydroxythis compound. nih.govresearchgate.net

Fermentation processes involve monitoring and controlling parameters such as temperature, pH, aeration, and nutrient availability to optimize the growth of the microorganism and the production of the target metabolite. bayzoltan.hunih.govprocess-insights.com Large-scale fermentation can be carried out in bioreactors with controlled environments. bayzoltan.hunih.gov

Extraction and Initial Chromatographic Fractionation Techniques

Following fermentation, the fungal material and/or culture broth are subjected to extraction to isolate the secondary metabolites. Organic solvents are commonly used for this purpose. For instance, ethyl acetate (B1210297) (EtOAc) is frequently employed to extract compounds from the fermented material. nih.govresearchgate.netd-nb.infomdpi.comunb.ca The organic solvent is then typically evaporated under vacuum to obtain a crude extract. nih.govresearchgate.netd-nb.infomdpi.com

Initial fractionation of the crude extract is often performed using chromatographic techniques to separate the complex mixture of compounds. Vacuum liquid chromatography (VLC) on silica (B1680970) gel is a common method for initial separation, using a gradient elution of solvents with increasing polarity, such as petroleum ether and EtOAc. nih.govresearchgate.netd-nb.infomdpi.com This process yields several fractions based on the compounds' affinity to the stationary phase and the polarity of the mobile phase. Further purification of fractions containing punctaporonins is then carried out using various chromatographic methods, including Sephadex LH-20 column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netmdpi.comunb.ca These techniques allow for the isolation of individual punctaporonin compounds based on their size and polarity. nih.govresearchgate.netmdpi.comunb.ca

Advanced Structural Elucidation of Punctaporonin E

Spectroscopic Methodologies for Structural Assignment

The elucidation of the planar structure of Punctaporonin E, including its molecular formula and the connectivity of its atoms, is achieved through a combination of powerful spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the complete two-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon skeleton and the placement of protons within a molecule. creative-biostructure.compitt.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the local environment of each atom. rockymountainlabs.com

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons results in signal splitting, which reveals the number of neighboring protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environments. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., alkyl, olefinic, carbonyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For instance, analysis of the ¹³C NMR and DEPT spectra of related punctaporonins has identified resonances for methyl groups, methylenes, methines, and quaternary carbons, which is crucial for building the molecular framework. unb.ca

Table 1: ¹H and ¹³C NMR Data for a Punctaporonin Analogue (in Acetone-d₆) nih.gov

PositionδC (ppm), mult.δH (ppm), (J in Hz)
1140.0, qC
239.8, CH3.39, dd (11.9, 8.2)
334.0, CH₂1.93, m; 1.63, m
4126.9, qC
5134.1, CH5.56, d (9.8)
674.3, CH4.31, d (9.8)
749.1, CH2.52, m
878.4, qC
942.1, CH2.08, d (9.8)
1030.1, CH₂1.68, m; 1.48, m
1137.9, qC
1229.8, CH₃1.01, s
1321.5, CH₃1.05, s
1420.3, CH₂3.52, d (11.2); 3.38, d (11.2)
1515.9, CH₃1.76, s
1648.7, CH₃3.26, s

This table presents NMR data for Punctaporonin N, a closely related analogue, to illustrate the type of data obtained. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. pitt.edurutgers.edu These experiments provide correlation data that reveal which protons are coupled to each other and which protons are attached to which carbons.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. This helps in tracing out spin systems within the molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances based on their attached proton signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for placing quaternary carbons and heteroatoms within the molecular structure. For example, in a related punctaporonin, an HMBC correlation from an O-methyl proton signal to an oxygenated quaternary carbon confirmed the position of an ether linkage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry of the molecule. researchgate.net

One-Dimensional NMR (e.g., 1H, 13C)

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization source (HRESIMS), is used to determine the precise mass of the molecule. chromatographyonline.combioanalysis-zone.com This high level of mass accuracy allows for the unambiguous determination of the molecular formula. nih.gov For instance, the molecular formula of punctaporonin analogues has been established through HRESIMS data, which is a critical first step in structure elucidation. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

While NMR and mass spectrometry provide the core structural framework, IR and UV-Vis spectroscopy offer valuable information about the functional groups present in the molecule. creative-biostructure.comrockymountainlabs.commrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. creative-biostructure.comdrawellanalytical.com Different functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C)) absorb IR radiation at characteristic frequencies. The presence of broad absorption bands around 3400 cm⁻¹ in the IR spectra of punctaporonins suggests the presence of hydroxyl groups, while absorptions around 1700 cm⁻¹ are indicative of carbonyl groups. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in systems with conjugated double bonds or chromophores. creative-biostructure.commrclab.com The wavelength of maximum absorption (λmax) can help to identify the nature and extent of the conjugated system. For example, punctaporonins often exhibit UV absorption maxima around 200-210 nm. nih.gov

Stereochemical Assignment of this compound

Once the planar structure of this compound is established, the next critical step is to determine its three-dimensional arrangement, or stereochemistry. This involves assigning the configuration of stereocenters and the geometry of double bonds.

The relative configuration of stereocenters in punctaporonins is often determined by analyzing NOESY data. NOESY correlations between specific protons indicate their spatial proximity. For example, NOE correlations have been used to determine the relative orientation of substituents on the caryophyllene (B1175711) ring system. unb.ca

The geometry of carbon-carbon double bonds (E/Z isomerism) is also assigned based on NOE data. youtube.comucalgary.ca For instance, in a related punctaporonin, an NOE correlation between H-14 and H-7 was used to assign an E configuration to the C-7 to C-8 double bond. unb.ca The absolute configuration of this compound and its analogues can be determined by methods such as X-ray crystallography of the parent compound or a suitable derivative. nih.govresearchgate.net

X-ray Crystallographic Analysis of this compound Derivatives (e.g., mono-bromobenzoate derivative)

The absolute configuration of 6-hydroxythis compound was unequivocally established through single-crystal X-ray crystallographic analysis. researchgate.netmdpi.comresearchgate.net To facilitate this analysis, a derivative of the natural product was synthesized. Specifically, a mono-bromobenzoate derivative was prepared. researchgate.netmdpi.comresearchgate.net

The introduction of a bromine atom, a heavy atom, into the molecule is a classic strategy in X-ray crystallography. The heavy atom's strong scattering of X-rays helps to solve the "phase problem," which is a major hurdle in determining the structure of complex molecules from diffraction data. By analyzing the anomalous dispersion effects caused by the bromine atom, researchers were able to determine the absolute stereochemistry of the molecule with high confidence.

The structure of 6-hydroxythis compound (1), isolated from the fungicolous fungus Pestalotiopsis disseminata, was confirmed through the X-ray crystallographic analysis of its mono-bromobenzoate derivative. researchgate.netresearchgate.net This analysis provided the definitive assignment of all stereocenters in the molecule. The successful application of this technique on a derivative has provided a foundational reference point for the entire class of related compounds.

Table 1: Crystallographic Analysis Summary for Punctaporonin Derivatives
Compound/DerivativeTechniquePurposeKey FindingReference
6-hydroxythis compound mono-bromobenzoateSingle-Crystal X-ray DiffractionIntroduction of a heavy atom (Br) for anomalous dispersion.Unambiguous determination of the absolute configuration. researchgate.netmdpi.comresearchgate.net
Punctaporonin N S-MTPA esterSingle-Crystal X-ray DiffractionDetermination of absolute configuration of a related analogue.Established the absolute configuration as 2R, 5S, 6S, and 8S. nih.gov

Spectroscopic Approaches for Relative Configuration (e.g., NOESY correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative configuration of a molecule. huji.ac.il The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. The observation of a NOESY correlation (a cross-peak) between two protons indicates their spatial proximity, allowing for the construction of a 3D model of the molecule. columbia.edu

For the punctaporonin family, NOESY has been instrumental in defining the relative stereochemistry of the fused ring system. nih.gov While detailed NOESY data for 6-hydroxythis compound itself are often cited in comparison, studies on closely related analogues like Punctaporonin N illustrate the method effectively. For instance, NOESY correlations observed for Punctaporonin N showed that protons H₃-13, H-2, H-3b, and H-6 are all on the same face of the ring system. nih.gov Conversely, a correlation between H₃-14 and the hydroxyl proton OH-5 placed them on the opposite face. nih.gov

The relative configurations of other analogues, such as Punctaporonin L, were determined to be in accordance with those of 6-hydroxythis compound based on the similarity of their NOE interactions. nih.govmdpi.comresearchgate.net This comparative approach underscores the importance of the initial definitive structural elucidation of 6-hydroxythis compound.

Table 2: Key NOESY Correlations in the Punctaporonin Family
Correlating ProtonsInferred Spatial RelationshipStructural ImplicationReference
H₃-13 ↔ H-2 / H-6Protons are on the same face of the molecule.Defines the relative stereochemistry of the ring junctions. nih.gov
H₃-14 ↔ OH-5Protons are on the opposite face from the H₃-13/H-2/H-6 group.Establishes the trans-fusion of ring systems. nih.gov
H-11 ↔ H-12bClose spatial proximity.Supports the E-configuration of the C-1/C-11 olefin. nih.gov

Chiroptical Methods for Absolute Configuration (e.g., ECD spectroscopy, specific optical rotation)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration. The primary methods used for sesquiterpenoids like this compound are specific optical rotation and Electronic Circular Dichroism (ECD) spectroscopy. rsc.org

Specific Optical Rotation: This is a measure of the extent to which a chiral compound rotates plane-polarized light. Once the absolute configuration of a parent compound like 6-hydroxythis compound was determined by X-ray crystallography, its specific optical rotation value became a reference standard. The absolute configurations of newly isolated, structurally similar compounds can then be assigned by comparing the sign and magnitude of their specific rotation to the known value. For example, the absolute configuration of Punctaporonin L was assigned as being the same as 6-hydroxythis compound because both compounds exhibited the same sign and a similar magnitude of specific optical rotation. mdpi.comresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy: ECD provides more detailed structural information than specific rotation by measuring the difference in absorption of left and right circularly polarized light over a range of wavelengths. rsc.org For complex molecules, the experimental ECD spectrum is often compared with theoretical spectra generated through quantum chemical calculations for possible stereoisomers. A good match between the experimental spectrum and the calculated spectrum for one particular isomer allows for a confident assignment of its absolute configuration. This technique is widely applied in the structural elucidation of caryophyllene and protoilludane sesquiterpenoids. mdpi.comresearchgate.net

Table 3: Chiroptical Data for Punctaporonin Analogs
CompoundMethodValue/ResultReference
Punctaporonin SSpecific Optical Rotation [α]²⁵D-84 (c 0.1, MeOH) nih.gov
Punctaporonin KSpecific Optical Rotation [α]D-64 (c 0.58, CH₃OH) mdpi.com
Punctaporonin LSpecific Optical Rotation [α]D-139 (c 0.22, CH₃OH) mdpi.com

Comparative Structural Analysis with Known Caryophyllene Sesquiterpenoids

This compound belongs to the large and structurally diverse class of caryophyllene-derived sesquiterpenoids. researchgate.net These natural products are biosynthesized from a farnesyl diphosphate (B83284) precursor, which cyclizes to form key intermediates like the humulyl cation. mdpi.com Further cyclizations and rearrangements lead to the characteristic bicyclo[7.2.0]undecane core structure of β-caryophyllene, which is the foundational skeleton for the punctaporonins.

Specifically, the punctaporonins are classified as protoilludane sesquiterpenoids, which feature a distinct annulated 5/6/4-ring system derived from the caryophyllene framework. mdpi.com 6-hydroxythis compound exemplifies this tricyclic core. researchgate.net

The structural diversity within the punctaporonin family arises from variations in the oxidation pattern (position and number of hydroxyl, ketone, or ether functionalities), the stereochemistry at various chiral centers, and the presence of different ester groups. Numerous analogues have been isolated from fungal sources, particularly from the genera Pestalotiopsis, Cytospora, and Hansfordia. nih.govnih.govd-nb.info

A comparison between 6-hydroxythis compound and other known punctaporonins highlights this diversity:

Punctaporonins A, B, and D: These are other foundational members of the family, differing from this compound in their hydroxylation patterns and stereochemistry. researchgate.netd-nb.info

Punctaporonins N–S: This series, isolated alongside 6-hydroxythis compound, showcases modifications such as methylation (Punctaporonin R is the C-11 methyl ether of 6-hydroxythis compound) and acetylation (Punctaporonin S is a diacetate of 6-hydroxythis compound). nih.gov

Punctaporonins H–M: Isolated from a marine sponge-associated fungus, this group includes analogues with different ester functionalities and oxidation states compared to this compound. nih.govmdpi.com For instance, Punctaporonin L is the C-2 acetate (B1210297) of 6-hydroxythis compound. nih.gov

This comparative analysis demonstrates that while all punctaporonins share a common biosynthetic origin from caryophyllene, subsequent enzymatic modifications by the producing fungi lead to a rich variety of structurally related but distinct natural products.

Chemical Analogues and Derivatization of Punctaporonin E

Naturally Occurring Punctaporonin Analogues

Naturally occurring punctaporonin analogues exhibit diverse structural modifications, primarily involving hydroxylation and other skeletal variations. These compounds are often isolated alongside punctaporonin E from fungal cultures.

Hydroxylated Analogues (e.g., 6-hydroxythis compound)

Hydroxylation is a common modification observed in punctaporonin analogues. A notable example is 6-hydroxythis compound. This analogue has been isolated from fungi such as Pestalotiopsis disseminata. acs.orgnih.gov The structure of 6-hydroxythis compound is similar to this compound, with the key difference being the presence of an additional hydroxyl group at the C-6 position. acs.org The structure and absolute configuration of 6-hydroxythis compound have been confirmed through techniques like X-ray crystallographic analysis of its mono-bromobenzoate derivative. acs.orgnih.govresearchgate.netmdpi.com Other hydroxylated analogues, such as 6-hydroxypunctaporonin A and 6-hydroxypunctaporonin B, have also been reported. acs.orgnih.gov

Other Structural Variants (e.g., Punctaporonins N-S, H-M, A, B, D, F)

Beyond simple hydroxylation, the punctaporonin family includes a range of other structural variants. Punctaporonins A, D, E, and F were among the six sesquiterpenes originally isolated from Poronia punctata. researchgate.net These initial compounds were described as isomeric allylic alcohols possessing a tricyclic carbon skeleton. researchgate.net Punctaporonin B is a related trihydroxycaryophyllene isomer. researchgate.net

More recently discovered analogues include punctaporonins N-S and H-M. Punctaporonins N-S (1-6) have been isolated from Cytospora sp., along with known analogues like 6-hydroxypunctaporonins B, A, and E. researchgate.netresearchgate.net Their structures were primarily determined using NMR spectroscopy, with the absolute configuration of punctaporonin N assigned by X-ray crystallographic analysis of its S-MTPA ester. researchgate.netresearchgate.net Punctaporonins H-M (1-6) were isolated from the sponge-associated fungus Hansfordia sinuosae. researchgate.netresearchgate.netmdpi.comfrontiersin.orgnpatlas.orgnih.gov Their structures were elucidated using extensive spectroscopic analysis, including HRESIMS and NMR, and the absolute configurations of punctaporonins H and I were determined by X-ray crystallography. researchgate.netresearchgate.net Punctaporonin B was also isolated from Hansfordia sinuosae alongside punctaporonins H-M. researchgate.netresearchgate.net

Several of these variants have been investigated for biological activities. For instance, punctaporonin K exhibited potent effects in reducing triglycerides and total cholesterol in intracellular levels. researchgate.netresearchgate.netnih.gov Compounds 2, 5, and 6 from the punctaporonins N-S series showed modest cytotoxicity against HeLa cells. researchgate.netresearchgate.net Some punctaporonin analogues have also demonstrated activity against Gram-positive bacteria. acs.orgnih.govmdpi.com

Here is a table summarizing some of the naturally occurring punctaporonin analogues:

Compound NameSource Organism(s)Key Structural Feature(s)PubChem CID (if available)
Punctaporonin APoronia punctata, Chaetomium globosumTricyclic allylic alcohol101101 (as Punctatin A) nih.gov
Punctaporonin BPoronia punctata, Hansfordia sinuosae, Chaetomium globosumTrihydroxycaryophyllene isomer5458929 nih.gov, 5478120 chem960.com
Punctaporonin DPoronia punctataTricyclic allylic alcohol101101 (as Punctatin A) nih.gov
This compoundPoronia punctataTricyclic allylic alcohol
Punctaporonin FPoronia punctataTricyclic allylic alcohol
6-hydroxythis compoundPestalotiopsis disseminata, Cytospora sp.Hydroxyl group at C-6
6-hydroxypunctaporonin APestalotiopsis disseminata, Cytospora sp.Hydroxyl group at C-6
6-hydroxypunctaporonin BPestalotiopsis disseminata, Cytospora sp.Hydroxyl group at C-6
Punctaporonins H-MHansfordia sinuosaeCaryophyllene-based sesquiterpenoids
Punctaporonins N-SCytospora sp.Caryophyllene (B1175711) sesquiterpenoids, various modifications

Structural Relationships within the Punctaporonin Family

The punctaporonins are classified as caryophyllene-based sesquiterpenoids. researchgate.netresearchgate.netfrontiersin.orgnih.gov Caryophyllene itself is a bicyclic sesquiterpene characterized by a nine-membered ring and a cyclobutane (B1203170) ring. frontiersin.orgnih.govfrontiersin.org The punctaporonin family exhibits variations of this core structure, including bicyclic and tricyclic skeletons. researchgate.net For example, punctaporonins A, D, E, and F possess a tricyclic carbon skeleton not previously found in nature at the time of their initial isolation. researchgate.net Other members, like punctaporonin B, are described as related trihydroxycaryophyllene isomers. researchgate.net The structural diversity arises from modifications such as hydroxylation, oxidation, and rearrangement of the caryophyllene skeleton. acs.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov The absolute configurations of several punctaporonins and their hydroxylated analogues have been determined, providing insight into their stereochemical relationships. acs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net

Semi-Synthetic Modifications and Chemical Derivatization

Chemical modification and derivatization of natural products like this compound are valuable strategies for exploring structure-activity relationships, improving properties, and facilitating characterization.

Strategy for Modifying Punctaporonin Core Structure

Modifying the punctaporonin core structure typically involves targeting reactive functional groups such as hydroxyls and double bonds. Strategies can include oxidation, reduction, acylation, alkylation, and formation of derivatives for spectroscopic analysis or crystallization. The rigid and complex nature of the punctaporonin skeleton can present challenges in achieving selective transformations. nih.gov Research into the total synthesis of punctaporonin C highlights the complexity involved in constructing these intricate ring systems and performing specific reactions on them. nih.gov

Synthesis of Esters or Ethers for Characterization or Activity Modulation

The synthesis of esters and ethers is a common method for derivatizing compounds with hydroxyl groups, like this compound and its hydroxylated analogues. Esterification can be used to create derivatives suitable for X-ray crystallography, which helps in determining absolute configurations. For instance, the structure and absolute configuration of 6-hydroxythis compound were confirmed through X-ray crystallographic analysis of its mono-bromobenzoate derivative. acs.orgnih.govresearchgate.netmdpi.com Acylation, a form of esterification, can also be employed to introduce tags for detection or separation. nih.gov Ether formation can alter the polarity and metabolic stability of the compound, potentially influencing its biological activity. While specific examples of systematic ester or ether series of this compound for activity modulation are not extensively detailed in the provided search results, the general principle of derivatization for characterization and property modification is a standard practice in natural product chemistry. beilstein-journals.org

Mechanistic Investigations of Punctaporonin E and Analogues in Biological Systems Preclinical Focus

Antimicrobial Activity Profile

Punctaporonins, a class of caryophyllene-type sesquiterpenoids, have been the subject of investigation for their potential biological activities, including their effects against various microbes.

Certain analogues of Punctaporonin E have demonstrated notable activity against Gram-positive bacteria. Specifically, research has identified 6-hydroxythis compound and 6-hydroxypunctaporonin B as being active against these types of bacteria. researchgate.net While the precise mechanism of action has not been fully elucidated for these specific compounds, the activity against Gram-positive bacteria suggests potential interference with cellular structures or processes unique to or more prominent in these organisms.

Gram-positive bacteria are characterized by a thick peptidoglycan cell wall, which is a primary target for many antibiotics. frontiersin.orgfrontiersin.org Potential mechanisms by which punctaporonins may exert their effects include:

Inhibition of Cell Wall Synthesis : The compounds could interfere with the biosynthesis of peptidoglycan, the essential polymer that provides structural integrity to the bacterial cell wall. frontiersin.org This could involve the inhibition of key enzymes like transpeptidases or interference with the transport of peptidoglycan precursors across the cell membrane. lumenlearning.comfrontiersin.org

Disruption of Cell Membrane Integrity : Punctaporonins may interact with the bacterial cell membrane, which lies beneath the peptidoglycan layer. microbenotes.com By inserting into the lipid bilayer, these lipophilic compounds could disrupt the membrane's structure, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. microbenotes.comnih.gov

Interference with Nucleic Acid Synthesis : this compound belongs to the benzo(c)phenanthridine class of compounds. ontosight.ai Molecules in this class are known to potentially interfere with crucial cellular processes such as DNA replication and transcription, which could be another avenue for their antibacterial effects. ontosight.ai

Conversely, studies on other related compounds, punctaporonins H–M, showed only weak inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values recorded as being greater than 125 μM. mdpi.com This indicates that specific structural features of the punctaporonin skeleton are crucial for potent antibacterial activity.

Table 1: Antibacterial Activity of Selected Punctaporonin Analogues

Compound/Analogue Target Bacteria Activity Level Source(s)
6-hydroxythis compound Gram-positive bacteria Active researchgate.net
6-hydroxypunctaporonin B Gram-positive bacteria Active researchgate.net
Punctaporonins H–M Staphylococcus aureus Weak (MIC >125 μM) mdpi.com
Punctaporonins H–M Bacillus subtilis Weak (MIC >125 μM) mdpi.com

The antifungal potential of the punctaporonin class has also been explored, though with mixed results. Punctaporonin A has been noted for its general antifungal properties in some research contexts. ontosight.ai However, more recent and specific investigations into newer analogues have not demonstrated significant activity. When punctaporonins N, O, and P were tested for antimicrobial activity, they were found to be inactive against the fungal strains Aspergillus flavus and Candida albicans at a concentration of 100 µg per disk. researchgate.net These findings suggest that the structural configurations of these particular analogues are not conducive to antifungal action, and further research is needed to identify punctaporonin variants with potent and selective antifungal capabilities.

Based on the observed activity against Gram-positive bacteria, the cellular targets for active punctaporonins are likely associated with the bacterial cell envelope or essential intracellular processes.

Cell Wall Biosynthesis Pathway : A primary hypothetical target is the peptidoglycan synthesis pathway. frontiersin.org Punctaporonins could inhibit one of the many enzymatic steps required to build and maintain the cell wall, leading to structural weakness and lysis. The precursor molecule Lipid II is a key target for several classes of antibiotics that inhibit this pathway. frontiersin.org

Cell Membrane Function : The bacterial cell membrane is a critical barrier and site of metabolic activity. microbenotes.com The lipophilic nature of sesquiterpenoids suggests a possible interaction with the membrane's phospholipid bilayer. Disruption of the membrane's electrochemical potential or its physical integrity are established antimicrobial mechanisms that lead to cell death. nih.gov

Nucleic Acid and Protein Synthesis Pathways : As compounds of the benzo(c)phenanthridine class, punctaporonins might function by inhibiting DNA replication or transcription. ontosight.ai This could occur through intercalation into the DNA helix or by inhibiting key enzymes such as DNA gyrase or RNA polymerase, thereby halting the production of essential proteins and leading to cell death. frontiersin.orgmdpi.com

Antifungal Activity Studies

Antihyperlipidemic Activity of Related Punctaporonins

Beyond antimicrobial effects, certain punctaporonin analogues have demonstrated significant activity in lipid regulation models, highlighting a different therapeutic potential for this chemical class.

Preclinical studies have shown that Punctaporonin K exhibits potent antihyperlipidemic effects. researchgate.netresearchgate.netmdpi.com Specifically, this compound was found to significantly reduce the intracellular accumulation of both triglycerides and total cholesterol in cell-based assays. researchgate.netmdpi.com This activity suggests that Punctaporonin K can modulate lipid metabolism within the cell, preventing the excessive storage of these key lipid types.

Table 2: Observed Antihyperlipidemic Effects of Punctaporonin K

Compound Biological Effect Lipid Type(s) Affected Source(s)

While the ability of Punctaporonin K to lower intracellular lipids is established, the specific molecular pathways responsible for this action are not yet fully detailed in the available research. Antihyperlipidemic compounds typically function by influencing key nodes in lipid metabolism. Potential mechanisms for Punctaporonin K could involve:

Modulation of Lipid Synthesis : The compound may inhibit key enzymes involved in the synthesis of triglycerides or cholesterol, such as HMG-CoA reductase, a common target for statin drugs.

Enhancement of Lipid Efflux : It could promote the removal of cholesterol from cells, for instance, by upregulating transporters like ABCA1.

Alteration of Lipid Uptake : Punctaporonin K might interfere with the cellular uptake of fatty acids or lipoproteins.

The structural characteristics of such compounds can influence their interaction with cellular components involved in lipid trafficking and signaling. nih.govtechnologypublisher.com Further research is required to pinpoint the precise molecular targets and signaling cascades that are modulated by Punctaporonin K to achieve its observed effects on lipid regulation.

Impact on Intracellular Lipid Accumulation (e.g., Triglycerides, Total Cholesterol)

Cytotoxic Activity of Related Punctaporonins

Punctaporonins, a class of caryophyllene-type sesquiterpenoids, have been the subject of various studies to evaluate their potential as cytotoxic agents. Research has demonstrated that the cytotoxic effects of these compounds can be influenced by their specific chemical structures and the type of cancer cell line being tested.

Cell Line Specificity and Selectivity (e.g., HeLa cells)

The cytotoxic activity of several punctaporonin analogues has been evaluated against a range of human cancer cell lines. For instance, a study on punctaporonins isolated from the fungus Cytospora sp. revealed that while this compound was identified, it was its analogues, specifically Punctaporonin O, Punctaporonin R, and Punctaporonin S, that demonstrated modest cytotoxicity against HeLa human cervical cancer cells. researchgate.netunb.ca

In another study, punctaporonins H through M, isolated from the sponge-associated fungus Hansfordia sinuosae, exhibited generally weak cytotoxic activity. nih.govnih.gov Their effects were tested against a panel of human tumor cell lines, including human colon carcinoma (HCT-8), human hepatoma (Bel7402), human gastric carcinoma (BGC823), human lung adenocarcinoma (A549), and human ovarian carcinoma (A2780), with half-maximal inhibitory concentration (IC₅₀) values greater than 10 μM for all tested compounds. nih.gov Similarly, Punctaporonin H showed activity against the T24 bladder cancer cell line with an IC₅₀ value of 45.7 μM. uiowa.edu

Other related caryophyllene (B1175711) sesquiterpenes have also shown cytotoxic potential against various cell lines, including A549 and SMMC-7721 (hepatocellular carcinoma), in addition to HeLa cells. unb.caresearchgate.net The structural features of these molecules, such as the presence of an aldehyde group at position C-14 in compounds like pestalotiopsin M, have been suggested to play a role in their cytotoxic effects. researchgate.net

CompoundCell LineActivity (IC₅₀)Source Organism
Punctaporonin OHeLaModest CytotoxicityCytospora sp. researchgate.netunb.ca
Punctaporonin RHeLaModest CytotoxicityCytospora sp. researchgate.netunb.ca
Punctaporonin SHeLaModest CytotoxicityCytospora sp. researchgate.netunb.ca
Punctaporonins H-MHCT-8, Bel7402, BGC823, A549, A2780>10 μMHansfordia sinuosae nih.gov
Punctaporonin HT2445.7 μMPseudopestalotiopsis theae uiowa.edu

Molecular Mechanisms Inducing Cytotoxicity (e.g., cell cycle modulation, apoptosis induction, protein inhibition)

While detailed mechanistic studies specifically on this compound are limited, research on related caryophyllene sesquiterpenoids provides insight into the potential molecular pathways of their cytotoxic action. The primary mechanisms appear to involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. frontiersin.orgnih.govfrontiersin.org

Apoptosis is a crucial process for eliminating cancerous cells. nih.gov In cancer cells, this process is often dysregulated. Cytotoxic agents can trigger apoptosis through various signaling cascades. nih.gov For instance, studies on other natural compounds have shown that they can induce apoptosis by altering the expression of key regulatory proteins. This often involves increasing the levels of pro-apoptotic proteins (like Bax) and decreasing anti-apoptotic proteins (like Bcl-2), which leads to the activation of caspases, a family of proteases that execute the apoptotic process. frontiersin.org Some caryophyllene-type sesquiterpenes isolated from Pestalotiopsis neglecta have been found to suppress cancer cell proliferation and induce apoptosis by targeting the MEK/ERK signaling pathway in pancreatic cancer cells. frontiersin.org

Cell cycle arrest is another common mechanism by which cytotoxic compounds inhibit tumor growth. oncotarget.com The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), cytotoxic agents can prevent cancer cells from proliferating. oncotarget.comfrontiersin.org This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. oncotarget.com For example, some anticancer agents can induce G2/M phase arrest, which is a critical checkpoint before cell division. researchgate.netmdpi.com

Although direct protein inhibition targets for most punctaporonins have not been fully elucidated, the interference with key signaling pathways like MEK/ERK suggests that these compounds may act by inhibiting specific protein kinases involved in cancer cell survival and proliferation. frontiersin.org

Other Emerging Biological Activities and Mechanistic Hypotheses

Beyond their cytotoxic effects, certain punctaporonins have demonstrated other promising biological activities in preclinical studies. These findings suggest that this class of compounds may have therapeutic potential beyond cancer treatment.

One notable activity is the antihyperlipidemic effect of Punctaporonin K. nih.govnih.govresearchgate.net In a study evaluating compounds from the fungus Hansfordia sinuosae, Punctaporonin K was found to potently reduce intracellular levels of triglycerides and total cholesterol in HepG2 liver cells. nih.govresearchgate.net This suggests a potential role for Punctaporonin K in managing conditions related to lipid metabolism. phytojournal.com

Additionally, some punctaporonins have shown antimicrobial properties. Punctaporonin T, isolated from the fungus Chaetomium globosum, exhibited selective, albeit weak, inhibitory activity against Mycobacterium tuberculosis and Staphylococcus aureus. unb.canih.gov This points to the potential for developing new antibiotic agents from this structural class. Punctaporonins H-M also showed weak inhibitory effects against bacterial strains such as Escherichia coli, Staphylococcus aureus, Bacillus thuringiensis, and Bacillus subtilis. nih.gov

The broader class of caryophyllene sesquiterpenes, to which punctaporonins belong, is known for a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects, further highlighting the potential for discovering additional therapeutic applications for these natural products. researchgate.netmdpi.com

Total Synthesis Strategies for the Punctaporonin Core Skeleton

Retrosynthetic Analysis of Punctaporonin Scaffolds

Retrosynthetic analysis of punctaporonin scaffolds, such as the tetracyclic system found in Punctaporonin C and likely present in Punctaporonin E, typically involves identifying key disconnections that simplify the complex structure into readily available starting materials or simpler intermediates. For Punctaporonin C, a successful retrosynthetic strategy employed by Bach and coworkers targeted the formation of the tetracyclic oxatetracyclo[6.3.2.01,4.05,12]tridecane skeleton. This involved identifying strategic bond formations, with a key step being the construction of the cyclobutane (B1203170) ring and the subsequent formation of the seven-membered oxepane (B1206615) ring. The retrosynthetic pathway often considers powerful ring-forming reactions that can simultaneously establish multiple stereocenters and rings in a controlled manner.

Key Reactions and Methodologies for Tricyclic and Tetracyclic Systems

The construction of the tricyclic and tetracyclic systems characteristic of punctaporonins relies on the application of specific key reactions and methodologies designed to achieve structural complexity and stereochemical control.

Intramolecular [2+2]-Photocycloaddition as a Core-Forming Step (e.g., for Punctaporonin C)

The intramolecular [2+2]-photocycloaddition reaction has proven to be a highly effective strategy for constructing the cyclobutane ring, a central feature of the punctaporonin core. In the total synthesis of Punctaporonin C, this reaction was employed as a key step to form the tricyclic core skeleton. chem960.comwikipedia.org This photochemical transformation involves the irradiation of a precursor molecule containing two olefinic double bonds appropriately positioned to undergo cycloaddition. chem960.comwikipedia.org Specifically, the reaction involved the differentiation of two vinylic double bonds in a 1,3-divinyl-2-cyclopentyl tetronate precursor upon reaction with the photoexcited tetronate. chem960.comwikipedia.org This approach provided regio- and diastereoselective access to the tricyclic system. chem960.comwikipedia.org

Regio- and Diastereoselective Approaches

Achieving precise control over both the regiochemistry (where reactions occur) and diastereoselectivity (the relative stereochemistry of newly formed chiral centers) is paramount in the synthesis of complex molecules like punctaporonins. The intramolecular [2+2]-photocycloaddition in the synthesis of Punctaporonin C exemplifies this, proceeding with notable regio- and diastereoselectivity to yield the desired tricyclic core. chem960.comwikipedia.org Studies related to the tetronate [2+2]-photocycloaddition have shown that even diastereotopic vinylic double bonds can be differentiated, leading to diastereomeric ratios of up to 78:22. chem960.comwikipedia.org Factors such as the substrate conformation and solvent can influence the selectivity of these reactions.

Ring-Closing Reactions (e.g., intramolecular aldol (B89426) reactions)

Following the formation of the initial ring systems, further ring-closing reactions are necessary to complete the polycyclic punctaporonin framework. In the synthesis of Punctaporonin C, an intramolecular aldol reaction was utilized to construct the seven-membered oxepane ring, thereby establishing the complete tetracyclic skeleton. chem960.comwikipedia.org This reaction involved a nucleophilic methyl ketone, generated by Wacker oxidation of a vinylic double bond that did not participate in the preceding photocycloaddition. chem960.comwikipedia.org The successful implementation of such ring-closing reactions is critical for assembling the final complex architecture.

Stereoselective Control in Punctaporonin Synthesis

Stereoselective control is a fundamental aspect of punctaporonin synthesis due to the presence of multiple stereogenic centers. Achieving the correct relative and absolute stereochemistry at each chiral center is essential for synthesizing the biologically active natural product. Strategies for stereocontrol in punctaporonin synthesis, as demonstrated in the synthesis of Punctaporonin C, involve careful design of the synthetic route and the use of stereoselective reactions. chem960.comwikipedia.org This includes controlling the diastereochemical outcome of key steps like the intramolecular [2+2]-photocycloaddition chem960.comwikipedia.org and subsequent transformations such as the intramolecular aldol reaction. chem960.comwikipedia.org Adapting reactions to the rigid skeleton of the growing punctaporonin structure also plays a role in maintaining stereochemical integrity. chem960.com

Structure Activity Relationship Sar Studies of Punctaporonin Analogues

Identification of Key Pharmacophores for Biological Efficacy

Pharmacophores represent the essential ensemble of steric and electronic features of a molecule necessary for optimal interaction with a specific biological target and to elicit a biological response. chem960.com While a definitive pharmacophore for Punctaporonin E has not been explicitly detailed in the examined literature, studies on related punctaporonins suggest that hydroxyl and methyl groups, along with the core fused ring system, are likely contributors to their biological activities. nih.govnih.govrdrr.io The presence and specific positioning of these functional groups on the complex punctaporonin scaffold are anticipated to be critical for binding to biological macromolecules. nih.govchem960.com

Research into various punctaporonin analogues indicates a diversity in reported biological activities, including antimicrobial, antifungal, cytotoxic, and antihyperlipidemic effects. wikipedia.orgrdrr.iouj.ac.za This suggests that different structural features or arrangements within the punctaporonin scaffold may be responsible for mediating distinct biological outcomes. Identifying the precise pharmacophoric elements for each observed activity requires systematic investigation through the synthesis and testing of a series of analogues with targeted modifications.

Impact of Functional Group Modifications on Activity

Modifications to the functional groups on a compound's structure can significantly impact its biological activity. While specific detailed studies on functional group modifications of this compound were not extensively found, research on other punctaporonin analogues provides some insights. For example, the isolation and testing of new punctaporonin analogues with variations such as hydroxyl and ketone groups have been reported. wikipedia.org In one study, several new caryophyllene (B1175711) sesquiterpenoids identified as punctaporonin analogues, including those with 13-hydroxy or ketone substitutions, were evaluated for antimicrobial activity. wikipedia.org Notably, none of these specific analogues showed activity against the tested microorganisms at a concentration of 100 µg per disk. wikipedia.org

This finding, although limited, suggests that modifications to the hydroxyl or the introduction of ketone functionalities at certain positions on the punctaporonin scaffold can lead to a loss or significant reduction in antimicrobial activity. This highlights the sensitive nature of the SAR within this class of compounds and indicates that the type, position, and possibly the orientation of functional groups are critical for retaining biological efficacy.

Further detailed research involving a broader range of functional group modifications, such as esterification, etherification, or alkylation of hydroxyl groups, oxidation or reduction of carbons, or the introduction of halogen atoms, would be necessary to build a comprehensive understanding of how these changes influence the activity of this compound and its analogues.

Stereochemical Influence on Biological Outcomes

Punctaporonins, with their complex fused ring systems and multiple chiral centers, exist as distinct stereoisomers. nih.govwikipedia.orguj.ac.za The biological synthesis of natural products often yields compounds with specific, enantiomerically pure stereochemistries. Research on Punctaporonin F explicitly mentions that the compound has a specific stereochemistry denoted as (2as-(2aalpha,4aalpha,7beta,7aalpha,7bbeta))-, and that its stereochemistry plays a significant role in its interaction with biological molecules. nih.gov While direct comparative studies on the different stereoisomers of this compound and their respective biological activities were not detailed in the search results, the general importance of stereochemistry in the activity of related natural products and other punctaporonins strongly suggests that the specific stereochemical configuration of this compound is crucial for its observed or potential biological effects. nih.gov Differences in stereochemistry can lead to variations in target binding, metabolism, and transport, resulting in different pharmacological profiles.

Computational Chemistry Approaches in SAR Development

Computational chemistry plays an increasingly important role in modern SAR studies and drug discovery. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling can provide valuable insights into the potential interactions between a compound and its biological target at a molecular level.

These computational methods can be used to:

Predict the binding affinity of compounds to a known or putative target.

Identify key interaction points and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Generate and refine pharmacophore models based on the structures of active compounds. chem960.com

Explore the conformational space of flexible molecules to understand how they might fit into a binding site. chem960.com

Build predictive models (QSAR) that correlate structural descriptors with biological activity, allowing for the virtual screening of large chemical libraries and the design of novel analogues with potentially improved activity.

While the search results did not provide specific examples of computational chemistry being applied directly to the SAR of this compound, these techniques are routinely used in the study of natural products and their analogues to accelerate the understanding of their mechanisms of action and guide the design of improved derivatives. Applying computational approaches to this compound and its analogues could help to elucidate the critical structural features responsible for its biological activities, predict the activity of novel synthetic analogues, and provide a rationale for observed SAR trends.

Future Research Directions and Applications in Academia

Exploration of New Fungal and Marine Sources for Punctaporonin Discovery

The discovery of novel natural products often hinges on the exploration of diverse and underexplored biological sources. While punctaporonins have been isolated from fungal species, including those associated with marine organisms, the vast biodiversity of fungi, particularly from unique ecological niches, suggests significant potential for discovering new punctaporonin scaffolds and analogues. Marine-derived fungi, in particular, have proven to be prolific sources of structurally diverse and bioactive secondary metabolites. japsonline.com For instance, studies have isolated new punctaporonins from sponge-associated fungi like Hansfordia sinuosae. nih.govresearchgate.net Future research should focus on targeted collection and isolation efforts from a wider range of fungal taxa, including endophytic fungi, soil fungi from extreme environments, and those in symbiotic relationships with marine invertebrates and algae. japsonline.comresearchgate.net This exploration can be coupled with advanced screening techniques to identify promising strains producing Punctaporonin E or related compounds.

Unveiling Complete Biosynthetic Pathways through Genetic Engineering and Enzymatic Studies

Understanding the complete biosynthetic pathway of this compound is fundamental for both academic research and potential biotechnological applications. While the compound is a sesquiterpenoid, the specific enzymatic steps and genetic machinery involved in its formation from basic precursors are likely complex. Future research should utilize a combination of genetic engineering and enzymatic studies to elucidate these pathways. frontiersin.orgresearchgate.net Techniques such as genome sequencing of producing organisms, gene knockout or overexpression experiments, and the in vitro characterization of putative biosynthetic enzymes can help identify the genes and proteins responsible for each transformation. uni-bielefeld.denih.gov This knowledge could enable the heterologous expression of the entire pathway or specific steps in more tractable host organisms, potentially leading to more efficient and scalable production of this compound and its analogues. uni-bielefeld.demdpi.com

Advanced Synthetic Methodologies for this compound and Complex Analogues

The structural complexity of this compound presents a significant challenge and opportunity for synthetic organic chemists. Developing advanced synthetic methodologies is crucial for accessing sufficient quantities of the compound for biological evaluation and for creating complex analogues with potentially improved properties. Future research in this area should focus on developing efficient, stereoselective, and convergent synthetic routes. nih.govrsc.orgmdpi.com This could involve exploring novel catalytic reactions, cascade sequences, and photochemical approaches to rapidly assemble the core bicyclo[2.7.0]undecane skeleton and introduce the various functional groups. mdpi.comdntb.gov.uaacs.org The synthesis of complex analogues, including those with modifications to the ring system or side chains, will be essential for comprehensive structure-activity relationship studies. nih.govrsc.org

Comprehensive Mechanistic Characterization of this compound's Biological Actions

While some biological activities have been reported for punctaporonins, a comprehensive understanding of this compound's precise mechanism of action at the molecular level is often lacking. Future research needs to delve deeper into identifying the specific biological targets and pathways modulated by this compound. This can involve a range of techniques, including biochemical assays, cell-based experiments, proteomics, and transcriptomics. biorxiv.org Elucidating the mechanism of action is critical for understanding the compound's biological effects and for guiding the rational design of more potent and selective analogues.

Development of Novel Chemical Probes and Tools Based on this compound

This compound's unique structure and biological activity profile make it a potential starting point for the development of novel chemical probes and tools. Chemical probes are valuable reagents for interrogating biological processes and validating potential drug targets. nih.govthesgc.orgmskcc.orgeubopen.orgnih.gov Future research could focus on modifying this compound to incorporate tags (e.g., fluorescent labels, biotin) or reactive groups that allow for the identification and study of its binding partners in complex biological systems. mskcc.org Developing such tools would significantly advance our ability to understand the biological context in which this compound exerts its effects.

Theoretical Studies on Structure-Activity Relationships and Molecular Interactions

Computational chemistry and theoretical studies play a vital role in modern drug discovery and chemical biology. For this compound, theoretical studies can provide valuable insights into its structure-activity relationships (SAR) and molecular interactions with potential targets. mdpi.combibliotekanauki.plhelmholtz-hips.deresearchgate.netfrontiersin.org Future research should utilize techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict binding affinities, identify key interaction sites, and understand how structural modifications influence biological activity. mdpi.comhelmholtz-hips.deresearchgate.netfrontiersin.org These studies can guide the rational design of analogues for synthesis and experimental validation.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Punctaporonin E?

To characterize this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to determine its molecular structure. Chromatographic techniques like HPLC or UPLC with UV/Vis detection can verify purity and quantify yield. For example:

Technique Purpose Key Parameters
NMRStructural elucidationChemical shifts, coupling constants
HR-MSMolecular formulam/z accuracy (<5 ppm)
HPLCPurity assessmentRetention time, peak symmetry
Raw spectral data should be archived in appendices, while processed data (e.g., annotated spectra) must appear in the main text to support structural claims .

Q. How can researchers identify the biological sources of this compound?

Taxonomic studies combined with metabolomic profiling are critical. Researchers should:

Screen microbial or plant extracts using activity-guided fractionation.

Cross-reference genomic databases (e.g., GenBank) for biosynthetic gene clusters linked to terpenoid derivatives like this compound.

Validate findings through phylogenetic analysis of host organisms .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., cytotoxicity, anti-inflammatory) with appropriate controls:

  • Positive controls : Standard drugs (e.g., doxorubicin for cytotoxicity).
  • Negative controls : Solvent-only treatments.
    Dose-response curves (IC50_{50} values) and statistical validation (e.g., ANOVA with post-hoc tests) are essential to ensure reproducibility .

Advanced Research Questions

Q. How should contradictions in bioactivity data for this compound across studies be resolved?

Contradictions often arise from methodological variability. Researchers must:

Compare experimental conditions (e.g., cell lines, exposure times) using meta-analysis tools.

Validate results through orthogonal assays (e.g., in vivo models if initial data were in vitro).

Apply sensitivity analysis to identify variables (e.g., purity, solvent) impacting outcomes .

Q. What strategies optimize the isolation yield of this compound from complex matrices?

Advanced extraction techniques include:

  • Countercurrent chromatography (CCC) for high-resolution separation.
  • Molecularly imprinted polymers (MIPs) for selective binding.
    Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) using design of experiments (DoE) to model interactions between variables .

Q. How can the biosynthetic pathway of this compound be elucidated experimentally?

Combine isotopic labeling (13^{13}C-glucose tracer studies) with gene knockout techniques in putative producer organisms. Use LC-MS/MS to track labeled intermediates and CRISPR-Cas9 to disrupt candidate genes (e.g., cytochrome P450s). Compare metabolic profiles of wild-type vs. mutant strains .

Q. What computational approaches predict the ecological role of this compound in its native organism?

Leverage molecular networking (GNPS) to correlate this compound with co-occurring metabolites. Apply machine learning models trained on ecological datasets to hypothesize roles (e.g., allelopathy, symbiosis). Validate predictions via gene expression profiling under stress conditions .

Methodological Best Practices

  • Data Transparency : Archive raw NMR/MS files in repositories like Zenodo, and include processed data tables in appendices .
  • Reproducibility : Document instrument calibration protocols and solvent batch numbers. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .
  • Conflict Resolution : For contradictory results, conduct blinded re-analyses and publish negative data to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.